Calcium Bis(formyl Homotaurine)-d12
Description
Calcium Bis(formyl Homotaurine)-d12 is a deuterium-labeled analog of Calcium Bis(formyl Homotaurine), a compound structurally related to the alcohol dependence drug Acamprosate (calcium acetylhomotaurinate). The molecular formula is C₈D₁₂H₄CaN₂O₈S₂ (MW: 384.5 g/mol), where 12 hydrogen atoms are replaced with deuterium . This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, particularly in tracing the behavior of the parent compound in biological systems . The parent molecule, Calcium Bis(formyl Homotaurine), differs from Acamprosate by substituting the acetyl group with a formyl moiety, altering its receptor interactions and metabolic stability .
Properties
Molecular Formula |
C₈D₁₂H₄CaN₂O₈S₂ |
|---|---|
Molecular Weight |
384.5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Contrasts :
- Homotaurine lacks the calcium salt and formyl/acetyl modifications, limiting its bioavailability compared to this compound .
- Hypotaurine exhibits opposing effects on GABA receptors compared to Homotaurine, highlighting the critical role of sulfur oxidation states in receptor modulation .
Comparison with Calcium-Stabilized Bis(Formyl) Transition Metal Complexes
Chemical Stability :
- Transition metal complexes (e.g., 3-Co, 3-Ir) exhibit thermal instability, decomposing under mild conditions , whereas this compound is stable in biological matrices .
- The Ca₂O₂ bridging in 3-Ir contrasts with the ionic coordination in this compound, reflecting divergent synthetic pathways .
Pharmacological and Chemical Stability Considerations
- Metabolic Stability : Deuterium labeling in this compound reduces metabolic degradation, extending its half-life in tracer studies .
- Receptor Specificity : Unlike Acamprosate, which targets both GABA and glutamate systems, Homotaurine selectively modulates GABAC-ρ1 and exhibits anti-inflammatory properties .
- Therapeutic Potential: Homotaurine’s dual role in enhancing Treg responses and suppressing Th17 inflammation contrasts with Acamprosate’s focus on neurotransmitter modulation .
Q & A
Basic Research Questions
Q. What are the optimal analytical techniques for quantifying Calcium Bis(formyl Homotaurine)-d12 in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity and accuracy. Calibration curves should cover physiologically relevant concentrations (e.g., 1–500 ng/mL). Validate the method for precision, recovery, and matrix effects using spiked plasma or cerebrospinal fluid (CSF) samples. Ensure chromatographic separation of the deuterated compound from its non-deuterated analog (Acamprosate) to avoid isotopic interference .
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H-NMR) to verify deuteration at all 12 positions. Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity should be assessed via reversed-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Cross-reference spectral data with non-deuterated Acamprosate to identify deviations caused by isotopic substitution .
Q. What preclinical models are suitable for studying the pharmacokinetics of this compound?
- Methodological Answer : Use transgenic rodent models (e.g., hAPP-TgCRND8 mice) to evaluate blood-brain barrier penetration and CSF concentrations. Conduct dose-ranging studies with oral administration (typical doses: 100–300 mg/kg). Measure plasma half-life, volume of distribution, and clearance rates. Compare results to non-deuterated Acamprosate to assess isotope effects on bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s mechanism of action in GABAergic vs. non-GABAergic pathways?
- Methodological Answer : Design in vitro assays using GABA-A receptor knockout cell lines or selective antagonists (e.g., bicuculline) to isolate GABA-independent effects. For in vivo studies, employ microdialysis in rat hippocampi to measure extracellular glutamate/GABA levels post-administration. Use calcium imaging in primary neurons to differentiate between direct receptor activation and downstream calcium signaling modulation .
Q. What experimental strategies can elucidate the isotope-specific metabolic stability of this compound compared to its non-deuterated form?
- Methodological Answer : Perform comparative metabolism studies using hepatic microsomes or hepatocytes from multiple species (human, rat). Track deuterium retention via mass isotopomer analysis. Use stable isotope tracers (e.g., ¹³C-glucose) to monitor incorporation into metabolic pathways. Validate findings with in vivo pharmacokinetic studies in deuterium-sensitive models .
Q. How should researchers design experiments to evaluate the compound’s efficacy in amyloid-beta (Aβ) aggregation inhibition while controlling for GABA-mediated neuroprotection?
- Methodological Answer : Use in vitro Aβ1–42 aggregation assays (Thioflavin T fluorescence) with GABA receptor blockers. In transgenic Alzheimer’s models, administer the compound alongside a GABA-A antagonist (e.g., picrotoxin) and quantify Aβ plaque burden via immunohistochemistry. Measure synaptic plasticity markers (e.g., LTP) in hippocampal slices to distinguish direct anti-amyloid effects from GABAergic modulation .
Q. What statistical approaches are recommended for analyzing dose-response data with high inter-individual variability in behavioral studies?
- Methodological Answer : Apply mixed-effects models to account for subject-specific variability. Use Bayesian hierarchical modeling to integrate prior pharmacokinetic data. For preclinical alcohol relapse studies, employ survival analysis with time-to-relapse as the endpoint. Validate results using bootstrapping or permutation tests to ensure robustness .
Key Considerations for Experimental Design
- Contradiction Management : When conflicting data arise (e.g., GABA-dependent vs. independent effects), use orthogonal assays (e.g., receptor binding, calcium flux, and transcriptomics) to identify confounding variables .
- Ethical and Reproducibility Standards : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Adhere to Beilstein Journal guidelines for experimental reporting, including full spectral data and raw statistical outputs in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
